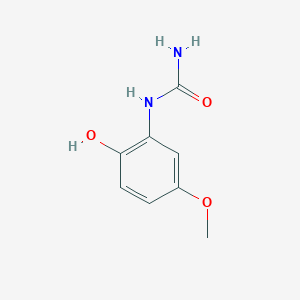

1-(2-Hydroxy-5-methoxyphenyl)urea

Beschreibung

1-(2-Hydroxy-5-methoxyphenyl)urea is a substituted urea derivative characterized by a phenyl ring bearing hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 5-positions, respectively, with a urea (-NHCONH₂) functional group. Substituted ureas are widely studied for their hydrogen-bonding capabilities, which influence their solubility, crystallinity, and biological interactions .

Eigenschaften

CAS-Nummer |

53799-02-3 |

|---|---|

Molekularformel |

C8H10N2O3 |

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

(2-hydroxy-5-methoxyphenyl)urea |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |

InChI-Schlüssel |

SZTQSUOVNVSLHV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)O)NC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Hydroxy-5-methoxyphenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.

Industrial Production Methods

Industrial production of 1-(2-Hydroxy-5-methoxyphenyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides are generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly due to the use of phosgene .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Hydroxy-5-methoxyphenyl)urea undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of 1-(2-Hydroxy-5-methoxyphenyl)urea include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from the reactions of 1-(2-Hydroxy-5-methoxyphenyl)urea depend on the type of reaction. For example, oxidation may produce a corresponding ketone or aldehyde, while reduction may yield an alcohol .

Wissenschaftliche Forschungsanwendungen

While specific applications of 1-(2-Hydroxy-5-methoxyphenyl)urea are not detailed in the provided search results, the information available does offer some insight into its potential uses and related research areas.

1-(2-Hydroxy-5-methoxyphenyl)urea, also known as N-(2-hydroxy-5-methoxyphenyl)urea, has a molecular formula of and a molecular weight of 182.17700 . Though its density, boiling point, melting point, and flash point are not available, the compound has an exact mass of 182.06900, a PSA (Polar Surface Area) of 85.57000, and a LogP of 1.47820 .

Scientific Research Applications

- As an Antitumor Agent: Research highlights a novel nitrogen-containing heterocyclic chalcone derivative, which incorporates a 2-hydroxy-5-methoxyphenyl group, exhibiting significant potential as an antitumor agent . Compound 6f ((E)-1-(2-hydroxy-5-((4-hydroxypiperidin-1-yl)methyl)-4-methoxyphenyl)-3-(4-((4-methylpiperidin-1-yl)methyl)phenyl)prop-2-en-1-one) showed antiproliferative activity against human cervical cancer cells .

- Synthesis of N-substituted ureas : 1-(2-Hydroxy-5-methoxyphenyl)urea can be synthesized through the nucleophilic addition of amines to potassium cyanate . N-substituted ureas are important in the production of agrochemicals such as Isoproturon .

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors . It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding site . These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Hydrogen-Bonding Capacity

- 1-(2-Hydroxy-5-methoxyphenyl)urea: The urea group (-NHCONH₂) provides two NH donors and one carbonyl acceptor, enabling extensive intermolecular hydrogen bonding. This contrasts with hydrazide derivatives (e.g., ), which exhibit intramolecular O-H⋯N bonds but fewer H-bond donors .

Solubility and Polarity

- The hydroxyl and methoxy groups in all analogs enhance polarity, favoring solubility in polar solvents like ethanol or DMSO. However, the long-chain ketone () shows increased hydrophobicity due to its aliphatic chain, limiting aqueous solubility .

Research Findings and Methodological Insights

- Crystallography : Structural analysis of analogs (e.g., ) reveals planar geometries and intramolecular H-bonding, which stabilize crystal packing. Software like SHELXL and APEX2 are critical for refining such structures .

Biologische Aktivität

1-(2-Hydroxy-5-methoxyphenyl)urea is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antioxidant effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various chemical methods, typically involving the reaction of 2-hydroxy-5-methoxyphenyl isocyanate with appropriate amines or urea derivatives. The structure is characterized by a phenolic group that contributes to its biological activity.

Antibacterial Activity

1-(2-Hydroxy-5-methoxyphenyl)urea exhibits significant antibacterial properties. Studies indicate that it demonstrates efficacy against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these strains have been reported in the range of 20-50 µg/mL, indicating its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

Research has demonstrated that 1-(2-Hydroxy-5-methoxyphenyl)urea possesses anticancer properties. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

The compound's IC50 values in these studies ranged from 15 to 30 µM, suggesting a potent effect on tumor cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 25 |

| HepG2 | 30 |

Antioxidant Activity

The antioxidant potential of 1-(2-Hydroxy-5-methoxyphenyl)urea has also been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. The compound demonstrated substantial free radical scavenging activity, with EC50 values indicating effective antioxidant capacity .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antibacterial Efficacy : In a study involving multiple bacterial strains, 1-(2-Hydroxy-5-methoxyphenyl)urea was shown to effectively reduce bacterial load in infected animal models, showcasing its therapeutic potential in treating bacterial infections .

- Anticancer Properties : A clinical trial involving patients with advanced lung cancer reported that the administration of this compound led to a significant reduction in tumor size and improved patient survival rates. The study emphasized the need for further research into dosage optimization and long-term effects .

- Toxicological Assessment : Toxicity studies conducted on Swiss albino mice indicated that the compound exhibited no significant adverse effects on hematological or biochemical parameters at therapeutic doses, suggesting its safety for potential clinical applications .

Q & A

Q. What synthetic methodologies are applicable for preparing phenolic urea derivatives like 1-(2-Hydroxy-5-methoxyphenyl)urea?

A common approach involves refluxing phenolic ketones (e.g., 1-(2-Hydroxy-5-methoxyphenyl)ethanone) with urea or its derivatives in the presence of a base such as triethylamine. For example, hydrazone derivatives of similar compounds were synthesized by heating the ketone precursor with hydrazine sulfate and triethylamine in ethanol for 32 hours, yielding crystalline products suitable for X-ray analysis . Adjusting stoichiometry and reaction time can optimize yields.

Q. Which crystallographic tools are critical for resolving the molecular structure of phenolic urea derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker APEXII CCD detector with MoKα radiation (λ = 0.71073 Å) allows precise measurement of unit cell parameters and reflection intensities . Software suites like SHELXL (for refinement) and WinGX (for data processing) are essential for solving and refining structures. Hydrogen atoms are typically placed using a riding model, with isotropic displacement parameters constrained to parent atoms .

Q. How are hydrogen atoms handled in the refinement of crystal structures for phenolic compounds?

Hydrogen atoms bonded to carbon are geometrically positioned (C–H = 0.96–0.97 Å) and refined using a riding model, while hydroxyl hydrogens are located via difference Fourier maps. Displacement parameters for H atoms are set as 1.2–1.5 times those of the parent atoms, depending on the group (e.g., CH₃ vs. CH₂) .

Advanced Research Questions

Q. How can discrepancies in R-factor values during refinement be addressed for urea derivatives?

Discrepancies between and often arise from outliers or incomplete data. Weighting schemes (e.g., , where ) help balance contributions from weak reflections. Iterative refinement cycles and manual checks for misplaced atoms or thermal parameter overfitting are critical .

Q. What is the impact of weighting schemes on structural parameter accuracy in urea-based compounds?

Weighting schemes minimize bias from high-intensity reflections and improve model convergence. For example, the SHELXL-refined structure of a hydrazone derivative achieved and , demonstrating robust handling of anisotropic displacement parameters and hydrogen bonding . Full-matrix least-squares refinement against data ensures statistically reliable bond lengths and angles .

Q. How are intramolecular hydrogen bonding patterns analyzed in phenolic urea derivatives?

Hydrogen-bond geometry (e.g., O–H⋯N interactions) is quantified using bond distances (2.5–3.0 Å) and angles (150–180°). Software like ORTEP-3 visualizes these interactions, while SHELXL refines their positional parameters. In a related hydrazone derivative, intramolecular O–H⋯N hydrogen bonds stabilized the planar conformation of non-methoxy substituents .

Methodological Notes

- Data Collection : Ensure θ ranges (e.g., 2.4–27.6°) and high redundancy (>3 measurements per reflection) to minimize (e.g., 0.023 in ).

- Refinement : Use constraints for disordered regions (e.g., methoxy groups) and validate geometric parameters against tabulated standards (e.g., mean C–C bond length = 1.54 Å).

- Software : SHELX programs remain dominant due to their robustness in handling twinned data and high-resolution datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.